3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzoxazole and chromenone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and nitration reactions. One common method involves the use of 2-aminophenol and 6-nitro-2H-chromen-2-one under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic systems to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole and chromenone derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific photoluminescent properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar antimicrobial properties.
Chromenone: Shares the chromenone core but lacks the benzoxazole moiety.
Nitrobenzoxazole: Contains a nitro group but differs in the position and structure of the chromenone ring.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H8N2O5 |
---|---|
Molecular Weight |
308.24 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C16H8N2O5/c19-16-11(15-17-12-3-1-2-4-14(12)22-15)8-9-7-10(18(20)21)5-6-13(9)23-16/h1-8H |
InChI Key |
PUQZCNGJALKKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.